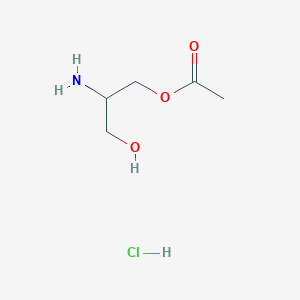

2-Amino-3-hydroxypropyl acetate hydrochloride

Description

Historical Context and Discovery

The development of 2-amino-3-hydroxypropyl acetate hydrochloride emerges from the broader historical context of amino alcohol chemistry and acetate ester research. This compound represents a convergence of two important chemical classes: amino alcohols and acetate esters, both of which have been extensively studied since the early twentieth century. The specific compound under examination belongs to a family of molecules that have gained increasing attention in recent decades due to their potential applications in pharmaceutical synthesis and their role as versatile chemical intermediates.

The historical development of compounds containing both amino and hydroxyl functional groups can be traced back to early investigations into amino acid derivatives and their synthetic analogues. These early studies laid the groundwork for understanding the reactivity patterns and synthetic utility of molecules containing multiple polar functional groups. The acetate modification represents a strategic approach to modifying the physical and chemical properties of amino alcohols, providing enhanced stability and altered solubility characteristics that make these compounds more suitable for specific synthetic applications.

Research into amino alcohol acetates has expanded significantly in the past few decades, driven by the pharmaceutical industry's need for novel intermediates and building blocks. The hydrochloride salt form of 2-amino-3-hydroxypropyl acetate represents a deliberate choice in formulation chemistry, as hydrochloride salts typically offer improved stability, enhanced solubility in aqueous media, and better handling characteristics compared to their free base counterparts.

Nomenclature and Chemical Identity

The compound 2-amino-3-hydroxypropyl acetate hydrochloride possesses a clearly defined chemical identity with specific nomenclature that reflects its structural features. According to chemical database records, this compound is assigned the Chemical Abstracts Service number 1379321-13-7, which serves as its unique identifier in chemical literature and databases. The International Union of Pure and Applied Chemistry name for this compound is 2-amino-3-hydroxypropyl acetate hydrochloride, which systematically describes the structural arrangement of functional groups within the molecule.

The molecular formula of the compound is documented as Carbon-five Hydrogen-eleven Nitrogen-one Oxygen-three, with an additional chlorine and hydrogen for the hydrochloride salt, giving an overall formula that accounts for both the organic base and its salt form. The molecular weight is recorded as 169.61 grams per mole, which includes the contribution from the hydrochloride salt formation. This molecular weight information is crucial for stoichiometric calculations and analytical method development.

The compound's structural representation can be expressed through its Simplified Molecular Input Line Entry System notation as CC(=O)OCC(CO)N, which provides a linear representation of the molecular structure. Additionally, the International Chemical Identifier code for this compound is InChI=1S/C5H11NO3/c1-4(8)9-3-5(6)2-7/h5,7H,2-3,6H2,1H3, which offers a more comprehensive structural description that includes stereochemical information when applicable.

The compound demonstrates specific physical properties that are characteristic of amino alcohol acetate hydrochlorides. It appears as a white to off-white crystalline powder with a melting point range of 84 to 86 degrees Celsius. The compound exhibits good solubility in polar protic solvents, which is typical for hydrochloride salts of organic amines.

Significance in Chemical Research

The significance of 2-amino-3-hydroxypropyl acetate hydrochloride in chemical research stems from its unique combination of functional groups and its potential applications as a synthetic intermediate. This compound represents an important class of multifunctional molecules that can serve as versatile building blocks in organic synthesis. The presence of both amino and hydroxyl groups, along with the acetate functionality, provides multiple sites for chemical modification and makes this compound valuable for structure-activity relationship studies.

Research into amino alcohol derivatives has demonstrated their importance in pharmaceutical chemistry, particularly in the development of bioactive molecules and drug intermediates. The acetate protection of one hydroxyl group in this compound offers a strategic advantage in synthetic chemistry, as it provides selective reactivity that can be exploited in multi-step synthetic sequences. This selectivity is particularly valuable when constructing complex molecular architectures where precise control over reactivity is essential.

The compound's hydrochloride salt form enhances its utility in research applications by providing improved handling characteristics and enhanced stability during storage and transport. These practical considerations are important factors in pharmaceutical research, where compound stability and reproducibility of results are critical requirements. The salt form also typically exhibits better solubility in aqueous media, which facilitates biological testing and analytical characterization.

Recent investigations into related amino alcohol acetates have revealed their potential applications in various areas of chemical research, including pharmaceutical intermediate synthesis, polymer chemistry, and materials science. The structural features of 2-amino-3-hydroxypropyl acetate hydrochloride make it a candidate for incorporation into larger molecular frameworks, where it can contribute specific functionality while maintaining synthetic accessibility.

Research Scope and Objectives

The research scope surrounding 2-amino-3-hydroxypropyl acetate hydrochloride encompasses several important areas of investigation that reflect both fundamental chemical interests and practical applications. Current research objectives focus on understanding the compound's synthetic accessibility, reaction chemistry, and potential applications in pharmaceutical and materials science contexts. These investigations aim to establish comprehensive structure-property relationships that can guide future applications and synthetic strategies.

One primary research objective involves the development of efficient synthetic methodologies for preparing this compound and its analogues. This includes investigations into various synthetic routes, optimization of reaction conditions, and exploration of alternative approaches that might offer improved yields or reduced environmental impact. The synthetic chemistry research also encompasses studies of the compound's reactivity patterns, particularly focusing on the selective modification of different functional groups within the molecule.

Analytical characterization represents another important research area, with objectives including the development of robust analytical methods for compound identification, purity assessment, and stability monitoring. These analytical investigations are essential for supporting both synthetic chemistry research and potential commercial applications. The research includes spectroscopic characterization, chromatographic analysis, and thermal analysis to establish comprehensive analytical profiles.

The research scope also includes investigations into the compound's potential applications as a pharmaceutical intermediate or building block. This involves exploring its incorporation into larger molecular frameworks and evaluating its contribution to biological activity in target molecules. Such studies are essential for establishing the compound's value in drug discovery and development programs.

Properties

IUPAC Name |

(2-amino-3-hydroxypropyl) acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3.ClH/c1-4(8)9-3-5(6)2-7;/h5,7H,2-3,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYERJKJLNAGVCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379321-13-7 | |

| Record name | 2-amino-3-hydroxypropyl acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hydrolysis and Functionalization of Precursors

Method Overview:

This approach involves hydrolyzing suitable amino acid derivatives or protected intermediates, followed by selective functionalization to introduce the amino and hydroxyl groups on the propyl backbone.

Hydrolysis of Protein or Peptide Derivatives:

Using acid vapor hydrolysis at elevated temperatures (~110°C for 24 hours) under inert atmosphere to cleave peptides into amino acids, which are then modified further.Protection and Oxidation:

Protecting amino groups and oxidizing specific side chains (e.g., cysteine to cysteic acid) using oxidizing agents like performic acid, which helps in controlling subsequent reactions.

| Reagent | Concentration/Details | Conditions |

|---|---|---|

| Hydrolysis solution | 2.5 mol/L MESA | 170-185°C for 12.5 min (vapor phase) |

| Oxidation | Performic acid (prepared from formic acid and H₂O₂) | Room temperature, 10-30 min |

Multi-Stage Synthesis from Furfural Derivatives

Research Findings:

A multi-step synthesis starting from furfural derivatives has been reported, involving chlorination, nitration, reduction, and subsequent functionalization to obtain amino-hydroxy compounds.

Initial Chlorination/Nitration:

Furfural reacts with chlorine or chlorinating agents, followed by nitration with fuming nitric acid to introduce amino groups at the 2-position of pyridine rings.Reduction of Nitro Groups:

Nitro derivatives are reduced using palladium catalysts or hydrazine hydrate, yielding amino-hydroxypyridines.Hydroxypropyl Chain Introduction:

Alkylation with aldehyde derivatives like benzaldehyde dimethyl acetal, catalyzed by acids (e.g., p-toluenesulfonic acid), introduces the hydroxypropyl chain.Esterification and Hydrolysis:

The amino-hydroxypropyl intermediates are esterified with acetic acid derivatives, followed by hydrolysis to obtain the free amino-hydroxy compound.

Reaction Conditions & Reagents:

| Step | Reagents | Conditions |

|---|---|---|

| Chlorination/Nitration | Chlorine, fuming nitric acid | Controlled temperature (~0-10°C) |

| Reduction | Palladium catalyst or hydrazine hydrate | Elevated temperature (~50-80°C) |

| Alkylation | Benzaldehyde dimethyl acetal | 70-80°C, 12-18 hrs |

| Esterification | Acetic anhydride or acetic acid | Reflux |

Synthesis via Nucleophilic Substitution and Protection Strategies

Research Insights:

A pathway involves nucleophilic substitution on protected amino groups, followed by deprotection and salt formation.

Protection of Amino Groups:

Using carbamate or acetal groups to shield amino functionalities during multi-step reactions.Introduction of Hydroxypropyl Side Chain:

Nucleophilic attack on suitable electrophilic intermediates (e.g., epoxides or halides) with amino-protected intermediates.Deprotection & Salt Formation:

Acidic conditions are employed to remove protecting groups, followed by salt formation with hydrochloric acid to yield the hydrochloride salt.

| Reagent | Details | Conditions |

|---|---|---|

| Protecting group | Carbamate or acetal | Room temperature, inert atmosphere |

| Nucleophile | Amino or hydroxyl groups | Controlled temperature (~25-35°C) |

| Deprotection | Acidic or basic hydrolysis | 45-85°C |

Summary Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Hydrolysis & Oxidation | Peptides/Amino acids | MESA, performic acid | 110-185°C, room temp | High specificity | Multi-step, time-consuming |

| Furfural Derivative Route | Furfural, chlorinating agents | Palladium, acids | 0-80°C | Good control over substitution | Complex purification |

| Nucleophilic Substitution | Protected amino compounds | Epoxides, halides | 25-80°C | Selective, versatile | Requires protection/deprotection steps |

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-hydroxypropyl acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The amino group can be reduced to form an amine.

Substitution: The acetate group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: The major product is a carbonyl compound, such as an aldehyde or ketone.

Reduction: The major product is an amine.

Substitution: The major products depend on the substituent introduced during the reaction.

Scientific Research Applications

Pharmaceutical Applications

Formulation Development:

2-Amino-3-hydroxypropyl acetate hydrochloride is often utilized in the development of drug formulations due to its properties as an active pharmaceutical ingredient (API). It can be incorporated into immediate-release tablets, enhancing the bioavailability of associated compounds. For example, formulations utilizing this compound have shown effective release profiles, achieving over 85% dissolution within 15 minutes, making it suitable for conditions requiring rapid onset of action .

Therapeutic Uses:

The compound is investigated for its potential therapeutic effects in treating various disorders. Research indicates its efficacy in managing conditions such as:

- Narcolepsy and Cataplexy: Immediate-release formulations have been developed to address excessive daytime sleepiness associated with these disorders.

- Attention Deficit Hyperactivity Disorder (ADHD): Studies suggest that the compound may aid in improving focus and reducing hyperactive behaviors.

- Depression and Bipolar Disorder: Its application in mood stabilization has been explored, providing alternative treatment avenues for patients .

Analytical Applications

Analytical Chemistry:

In analytical chemistry, 2-Amino-3-hydroxypropyl acetate hydrochloride serves as a reference standard for method development and validation. Its chemical properties make it suitable for quality control applications in pharmaceutical manufacturing, ensuring the integrity and efficacy of drug products .

Biochemical Assays:

The compound is also utilized as a probe in biological assays to study enzyme interactions and metabolic pathways. Its ability to modify cellular permeability enhances its utility in pharmacokinetic studies .

Data Table: Summary of Applications

Case Studies

Case Study 1: Immediate Release Formulations

A study focused on developing an immediate-release tablet formulation containing 2-Amino-3-hydroxypropyl acetate hydrochloride demonstrated that the inclusion of specific excipients could significantly enhance the dissolution rate of the active ingredient. The findings suggest that optimizing formulation components can lead to improved therapeutic outcomes for patients requiring rapid relief from symptoms associated with narcolepsy and ADHD.

Case Study 2: Toxicological Evaluation

In a comprehensive toxicological evaluation involving various dosages administered to laboratory animals, researchers concluded that 2-Amino-3-hydroxypropyl acetate hydrochloride exhibited minimal adverse effects at therapeutic doses. The study highlighted the compound's safety profile, supporting its inclusion in both pharmaceutical and cosmetic products.

Mechanism of Action

The mechanism of action of 2-Amino-3-hydroxypropyl acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions, which can modulate the activity of these targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Amino-3-hydroxypropyl acetate hydrochloride with structurally related hydrochlorinated esters and amino alcohols, based on molecular properties, functional groups, and applications inferred from the evidence:

Notes on Comparison:

- Functional Group Diversity: Unlike cyclopropane-containing analogs (e.g., ), 2-amino-3-hydroxypropyl acetate hydrochloride lacks a strained ring system but offers a hydroxyl group, enhancing hydrogen-bonding capacity.

- Solubility and Reactivity: The acetate ester and hydrochloride salt improve solubility in polar solvents compared to aromatic analogs like 6-amino-3-ethylphenol hydrochloride .

- Synthetic Utility: The compound’s amino and hydroxyl groups make it a candidate for coupling reactions (e.g., peptide synthesis), whereas cyclopropane derivatives (e.g., ) are preferred for steric constraint in drug design.

Research Findings and Limitations

- Impurity Profiling: Methods for analyzing hydrochlorinated impurities (e.g., via HPLC with ammonium acetate buffers ) could be adapted for quality control of this compound.

- Market Data: Consumption trends for 6-amino-3-ethylphenol hydrochloride suggest that similar hydrochlorinated amino alcohols may see demand in niche pharmaceutical markets.

Biological Activity

2-Amino-3-hydroxypropyl acetate hydrochloride is a chemical compound with the molecular formula CHClNO. Its structure includes both amino and hydroxyl functional groups, which contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and potential applications of this compound based on diverse research findings.

The synthesis of 2-Amino-3-hydroxypropyl acetate hydrochloride typically involves the reaction of 2-amino-3-hydroxypropanol with acetic anhydride, followed by treatment with hydrochloric acid to form the hydrochloride salt. This process can be optimized for industrial production using continuous flow reactors, ensuring high yield and product consistency.

The biological activity of 2-Amino-3-hydroxypropyl acetate hydrochloride is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups facilitate hydrogen bonding and other interactions that can modulate enzyme activity. For instance, it has been noted for its potential role in biochemical pathways related to drug metabolism and enzyme inhibition.

Antimicrobial Properties

Research indicates that derivatives of compounds similar to 2-Amino-3-hydroxypropyl acetate hydrochloride exhibit significant antimicrobial activity. For example, certain substituted derivatives have shown higher efficacy against Mycobacterium avium and M. intracellulare than standard antibiotics like ciprofloxacin .

Cytotoxicity Studies

Cytotoxicity assays conducted on human monocytic leukemia THP-1 cell lines have demonstrated that various derivatives possess varying degrees of cytotoxic effects. These studies are crucial for assessing the safety profile of potential therapeutic agents derived from 2-Amino-3-hydroxypropyl acetate hydrochloride .

Potential in Drug Development

The compound is being explored as a building block for synthesizing biologically active molecules, particularly in the pharmaceutical industry. Its unique functional groups make it a candidate for developing new drugs targeting various diseases, including viral infections such as hepatitis C .

Study on Antiviral Activity

A study highlighted the synthesis of compounds based on similar scaffolds that showed promising anti-hepatitis C virus (anti-HCV) properties. Some derivatives were found to inhibit HCV RNA expression in a dose-dependent manner, suggesting that modifications to the core structure can enhance antiviral activity .

Corrosion Inhibitor Applications

In addition to its biological applications, 2-Amino-3-hydroxypropyl acetate hydrochloride has been investigated for use as a corrosion inhibitor in industrial settings. Its ability to form protective layers on metal surfaces highlights its versatility beyond biological applications.

Comparative Analysis

The following table summarizes key properties and activities of 2-Amino-3-hydroxypropyl acetate hydrochloride compared to similar compounds:

| Compound | Antimicrobial Activity | Cytotoxicity | Potential Applications |

|---|---|---|---|

| 2-Amino-3-hydroxypropyl acetate HCl | Moderate | Varies | Drug development, corrosion inhibition |

| 2-Hydroxy-3-[2-(methoxyphenoxy)ethylamino]-propyl benzoate HCl | High | Low | Antimicrobial agents |

| 3-Amino-2-Hydroxypropoxyisoflavone derivatives | High | Moderate | Antiviral agents |

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC (Rf ~0.3 in methanol/chloroform 1:9).

- Avoid excess HCl to prevent decomposition; stoichiometric equivalence is critical .

(Basic) How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Employ a multi-technique approach:

- HPLC : Use a C18 column with UV detection at 210 nm; retention time ~8.2 min under isocratic conditions (70:30 water/acetonitrile + 0.1% formic acid) .

- NMR : Confirm the acetate group (¹H NMR: δ 2.05 ppm, singlet for CH₃; ¹³C NMR: δ 170.5 ppm for carbonyl) and hydrochloride salt (broad NH₃⁺ signal at δ 8.2–8.5 ppm) .

- Elemental Analysis : Verify C, H, N, and Cl content within ±0.3% of theoretical values.

Q. Example Workflow :

- Conflict : Unresolved NH₃⁺ signals in DMSO-d₆.

- Solution : Re-dissolve in D₂O + 1% DCl; reacquire ¹H NMR to sharpen NH₃⁺ peaks .

(Advanced) What experimental designs optimize stability studies under varying pH and temperature?

Methodological Answer:

Design accelerated degradation studies:

pH Stability : Prepare buffered solutions (pH 1–10) and incubate at 25°C/40°C. Monitor degradation via HPLC at 0, 7, 14, 30 days.

Thermal Stability : Store solid samples at -20°C (control), 4°C, and 25°C with 75% relative humidity. Assess crystallinity via XRD and purity via HPLC .

Light Sensitivity : Expose to UV light (254 nm) and quantify photodegradation products using LC-MS.

Q. Critical Parameters :

- Hydrochloride salts are prone to hydrolysis at pH >6; use citrate buffer (pH 3–5) for aqueous studies .

- Degradation products often include free amino alcohol and acetic acid; quantify via ion chromatography .

(Basic) What solubility profiles guide solvent selection for reactions involving this compound?

Methodological Answer:

The hydrochloride salt is highly soluble in polar solvents:

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | >100 |

| Methanol | 85–90 |

| Ethanol | 60–65 |

| Acetonitrile | 10–15 |

Q. Applications :

- Reactions : Use methanol/water mixtures (80:20) for nucleophilic substitutions.

- Crystallization : Recrystallize from ethanol/ethyl acetate (1:3) to obtain needle-shaped crystals .

(Advanced) Which catalytic systems improve yield while minimizing by-products?

Methodological Answer:

Optimize esterification and salt formation:

Esterification : Use lipase CAL-B (immobilized on silica) in tert-butanol to achieve >90% conversion with minimal racemization .

Salt Formation : Employ gas-phase HCl dosing in a microreactor (residence time: 5 min, 0°C) to prevent over-acidification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.